molecular formula C16H16N6O6 B012262 2-(m-Nitrophenyl)adenosine CAS No. 109875-47-0

2-(m-Nitrophenyl)adenosine

Cat. No. B012262
M. Wt: 388.33 g/mol
InChI Key: ACAOMVAOUMITTJ-UBEDBUPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(m-Nitrophenyl)adenosine (2-NPA) is a purine nucleoside analog that has been widely used in biochemical and pharmacological research. It is a potent and selective inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the conversion of adenosine to inosine. 2-NPA has been used to study the role of ADA in the regulation of purine metabolism and in the development of immune responses.

Mechanism Of Action

The mechanism of action of 2-(m-Nitrophenyl)adenosine involves its inhibition of adenosine deaminase. By binding to the active site of the enzyme, 2-(m-Nitrophenyl)adenosine prevents the conversion of adenosine to inosine, leading to an accumulation of adenosine in the cell. This accumulation of adenosine can have a variety of effects on cellular processes, including the regulation of immune responses and the modulation of purine metabolism.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(m-Nitrophenyl)adenosine are largely related to its inhibition of adenosine deaminase. By preventing the conversion of adenosine to inosine, 2-(m-Nitrophenyl)adenosine can lead to an accumulation of adenosine in the cell. This accumulation of adenosine can have a variety of effects on cellular processes, including the modulation of immune responses and the regulation of purine metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(m-Nitrophenyl)adenosine in lab experiments is its potency and selectivity as an ADA inhibitor. This allows researchers to study the effects of ADA inhibition on cellular processes with a high degree of specificity. However, one limitation of using 2-(m-Nitrophenyl)adenosine is its potential toxicity at high concentrations. Careful dosing and monitoring of cell viability is necessary when using 2-(m-Nitrophenyl)adenosine in lab experiments.

Future Directions

There are several future directions for research involving 2-(m-Nitrophenyl)adenosine. One area of interest is the development of more potent and selective ADA inhibitors for use in the treatment of autoimmune diseases and cancer. Another area of interest is the study of the effects of ADA inhibition on the development of immune responses and the regulation of purine metabolism in various disease states. Finally, the use of 2-(m-Nitrophenyl)adenosine in combination with other drugs or therapies may provide new insights into the treatment of a variety of diseases.

Synthesis Methods

The synthesis of 2-(m-Nitrophenyl)adenosine involves the reaction of 2-amino-6-chloropurine with m-nitrophenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with adenosine deaminase to yield 2-(m-Nitrophenyl)adenosine.

Scientific Research Applications

2-(m-Nitrophenyl)adenosine has been used extensively in scientific research to study the role of ADA in various biological processes. It has been used to investigate the effects of ADA deficiency on the immune system, as well as to study the regulation of purine metabolism in cancer cells. 2-(m-Nitrophenyl)adenosine has also been used as a tool to study the effects of ADA inhibitors on the development of autoimmune diseases.

properties

CAS RN

109875-47-0

Product Name

2-(m-Nitrophenyl)adenosine

Molecular Formula

C16H16N6O6

Molecular Weight

388.33 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(3-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-2-1-3-8(4-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1

InChI Key

ACAOMVAOUMITTJ-UBEDBUPSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Other CAS RN

109875-47-0

synonyms

2-(META-NITROPHENYL)-ADENOSINE

Origin of Product

United States

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